Benzyl propiolate

Overview

Description

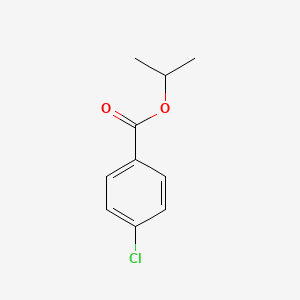

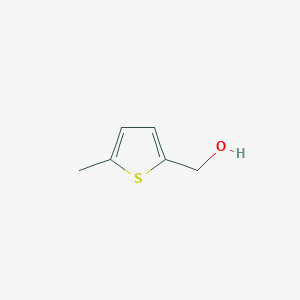

Benzyl propiolate is a chemical compound with the molecular formula C10H8O2 . It has an average mass of 160.169 Da and a monoisotopic mass of 160.052429 Da .

Synthesis Analysis

The synthesis of Benzyl propiolate can be achieved through esterification. A fed-batch approach was adopted to overcome propionic acid lipase inactivation effects in the benzyl propionate direct esterification mediated by lipases . The ester synthesis was performed using commercial immobilized (Novozym 435) and lyophilized form Candida antarctica fraction B lipase (Cal B) as biocatalysts of the esterification between benzyl alcohol and propionic acid in a solvent-free system .Molecular Structure Analysis

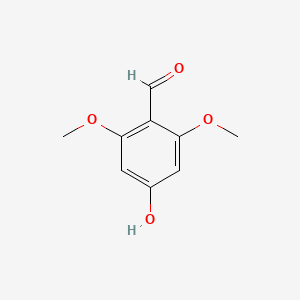

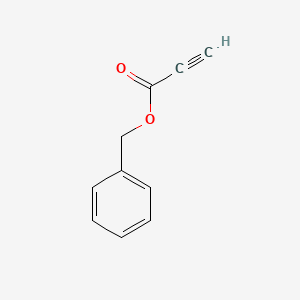

The molecular structure of Benzyl propiolate consists of 10 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving Benzyl propiolate primarily include its synthesis through esterification . The reaction involves the propionic acid-controlled addition during the first 5 hours, ensuring an excess of alcohol to dilute the media .Physical And Chemical Properties Analysis

Benzyl propiolate has a density of 1.1±0.1 g/cm3, a boiling point of 270.6±19.0 °C at 760 mmHg, and a flash point of 139.9±9.5 °C . It has a molar refractivity of 44.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.5±3.0 cm3 .Scientific Research Applications

Esterification Process

Benzyl propiolate can be synthesized through an esterification process . This process involves the use of commercial immobilized and lyophilized Candida antarctica fraction B lipase (Cal B) as biocatalysts . The esterification occurs between benzyl alcohol and propionic acid in a solvent-free system .

Fed-Batch Approach

A fed-batch approach can be adopted to overcome propionic acid lipase inactivation effects in the benzyl propiolate direct esterification mediated by lipases . This approach involves the propionic acid-controlled addition during the first 5 hours, ensuring an excess of alcohol to dilute the media .

Biocatalysis

Benzyl propiolate can be synthesized through biocatalysis . This process involves the use of different immobilized lipases . The biocatalysis of aromatic benzyl-propionate ester has been studied using Pseudomonas cepacia immobilized in an eco-friendly support material .

Flavor Enhancement

Benzyl propiolate is an aromatic ester that possesses a fruity odor . It is usually found in nature in the composition of some fruits such as plums and melons . Therefore, it can be used to enhance taste and odor in ingredients in the food industry .

Pharmaceutical Applications

Due to its aromatic potential that includes fruity and floral smell and taste, benzyl propiolate can be used in the pharmaceutical industry . It can be used to enhance the taste of medicines, making them more palatable .

Cosmetic Applications

Similar to its use in the food and pharmaceutical industries, benzyl propiolate can also be used in the cosmetic industry . Its fruity and floral smell can be used to enhance the fragrance of various cosmetic products .

Safety and Hazards

Mechanism of Action

Target of Action

Benzyl propiolate, also known as benzyl propionate, is primarily used in the perfume and flavor industries . It’s important to note that the compound’s primary use is for its aromatic properties rather than a therapeutic effect.

Mode of Action

In the context of its use in perfumery and flavor industries, benzyl propiolate interacts with olfactory receptors in the nose, leading to the perception of a sweet, fruity, and floral aroma .

Biochemical Pathways

It’s known that aromatic compounds like benzyl propiolate can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of benzyl propiolate, this involves the reaction of propionic acid with benzyl alcohol .

Pharmacokinetics

Once absorbed, it may be metabolized by enzymes in the liver and excreted through the kidneys .

Result of Action

The primary result of benzyl propiolate’s action is the perception of a sweet, fruity, and floral aroma when it interacts with olfactory receptors in the nose . This makes it a valuable ingredient in the creation of perfumes and flavorings.

Action Environment

The action of benzyl propiolate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .

properties

IUPAC Name |

benzyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSLTHXLCZSZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337487 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl propiolate | |

CAS RN |

14447-01-9 | |

| Record name | Benzyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?

A1: Benzyl propiolate is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in benzyl propiolate can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound benzyl propiolate yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching benzyl propiolate to a polymer support can impact the reaction outcome compared to solution-phase chemistry.

Q2: Can you provide examples of how benzyl propiolate has been utilized in green chemistry strategies?

A2: Researchers have explored the use of benzyl propiolate in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from benzyl propiolate. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of benzyl propiolate in environmentally friendly synthetic strategies. [, ]

Q3: What is the molecular formula and weight of benzyl propiolate?

A3: The molecular formula of benzyl propiolate is C10H8O2, and its molecular weight is 160.17 g/mol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.